molecular formula C10H10Cl2N2OS B8426789 3-Chloro-4-(thiazol-4-ylmethoxy)-phenylamine hydrochloride

3-Chloro-4-(thiazol-4-ylmethoxy)-phenylamine hydrochloride

Cat. No.: B8426789
M. Wt: 277.17 g/mol
InChI Key: CLSLOHHFSCGTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(thiazol-4-ylmethoxy)-phenylamine hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2N2OS and its molecular weight is 277.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10Cl2N2OS

Molecular Weight

277.17 g/mol

IUPAC Name

3-chloro-4-(1,3-thiazol-4-ylmethoxy)aniline;hydrochloride

InChI

InChI=1S/C10H9ClN2OS.ClH/c11-9-3-7(12)1-2-10(9)14-4-8-5-15-6-13-8;/h1-3,5-6H,4,12H2;1H

InChI Key

CLSLOHHFSCGTJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OCC2=CSC=N2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-nitrophenol (1.00 g, 5.76 mmol) in acetonitrile (125 mL) were added 4-chloromethylthiazole hydrochloride (1.08 g, 6.34 mmol), Potassium carbonate (2.39 g, 17.29 mmol) and sodium iodide (1.73 g, 11.52 mmol). The reaction mixture was stirred at 60 C overnight. Water (60 mL) and DCM (10 mL) were added. After all solid material dissolved, layers formed were separated. The organic layer was washed with water and brine, dried over Na2SO4 and concentrated down to give the required material as a light yellow solid (1.29 mg, 83%). 1H-NMR (CD2Cl2) δ 8.87 (d, 1H), 8.32 (d, 1H), 8.16 (dd, 1H), 7.54-7.56 (m, 1H), 7.22 (d, 1H), 5.33-5.34 (m, 2H); LCMS RT=3.01 min; [M+H]+=271.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
83%

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